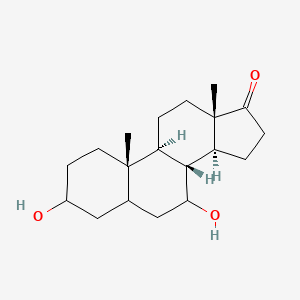
16-Oxo-palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-oxohexadecanoate is an omega-oxo fatty acid anion that is the conjugate base of 16-oxohexadecanoic acid, arising from the deprotonation of the carboxy group; major species at pH 7.3. It is an omega-oxo fatty acid anion, an aldehydic acid anion and a long-chain fatty acid anion. It is a conjugate base of a 16-oxohexadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Palmitate-Induced Activation in Rat Hepatocytes
- Study 1: Palmitate treatment in rat hepatoma cells led to increased oxygen uptake and mitochondrial fluxes. This study suggests a connection between palmitate exposure and oxidative stress in liver cells (Egnatchik et al., 2014).
Palmitate Kinetics in Myocardial Metabolism
- Study 2: Kinetic models for [11C]Palmitate PET scans showed that models including an oxidative pathway provided better fits to data, suggesting palmitate's role in myocardial fatty acid metabolism (De Jong et al., 2009).
Palmitate in Mitochondrial Diseases
- Study 3: Research on the Harlequin mouse model, which has mitochondrial diseases similar to humans, showed that palmitate could protect against neurodegenerative symptoms in these conditions (Schiff et al., 2011).
Palmitate Oxidation in Cardiac Cells
- Study 4: Investigation into the oxidation of palmitate in neonatal rat cardiac cells suggested a unique pathway involving L(+)-hydroxybutyrate, providing insights into fatty acid metabolism in heart cells (Pinson et al., 1979).
Palmitate and Soybean Oil Oxidative Stability
- Study 6: Research into soybean oils with different palmitate levels showed that increasing palmitate content improves oxidative stability of the oils, impacting food science and nutrition (Shen et al., 1997).
Palmitate and White Adipocyte Metabolism
- Study 7: A study on the effects of palmitoleic acid (a derivative of palmitate) on white adipocytes found enhanced fatty acid oxidation and oxygen consumption, contributing to understanding of fat metabolism (Alonso-Vale et al., 2015).
Palmitate in Human Development
- Study 13: Palmitic acid is critical in early human development, being a major component of adipose tissue in infants and essential for various biological functions (Innis, 2016).
Palmitate and Protein Palmitoylation
- Studies 14, 15, 16: These studies highlight palmitoylation, the attachment of palmitate to proteins, as a significant process in protein regulation and cell signaling, important in cellular biology and pharmacology (Bernstein et al., 2004; Linder & Deschenes, 2007; Lin & Conibear, 2015).
Eigenschaften
Molekularformel |
C16H29O3- |
|---|---|
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
16-oxohexadecanoate |
InChI |
InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19)/p-1 |
InChI-Schlüssel |
NKVUEIHJDGURIA-UHFFFAOYSA-M |
Kanonische SMILES |
C(CCCCCCCC(=O)[O-])CCCCCCC=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



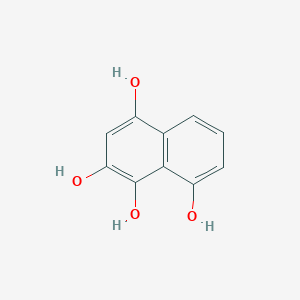
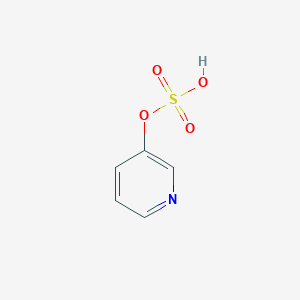

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1262306.png)
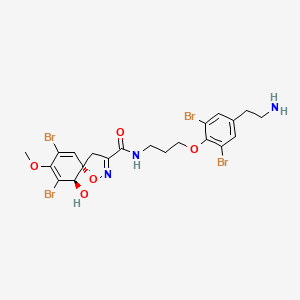

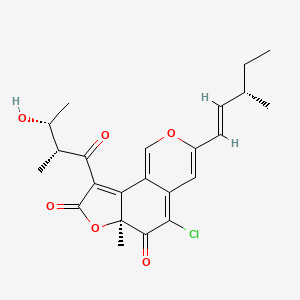
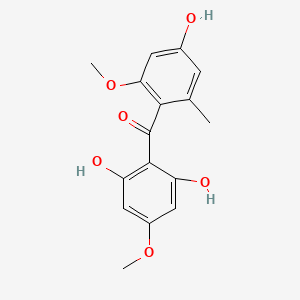
![2,2'-Azobis[n-(2-carboxyethyl)-2-methylpropionamidine] tetrahydrate](/img/structure/B1262318.png)
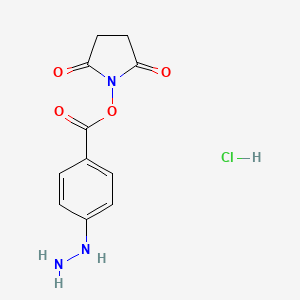
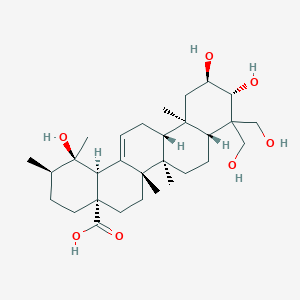
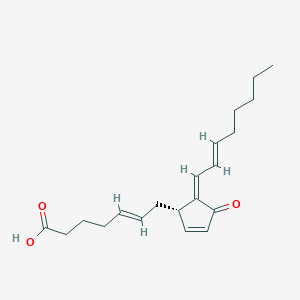
![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)
